N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

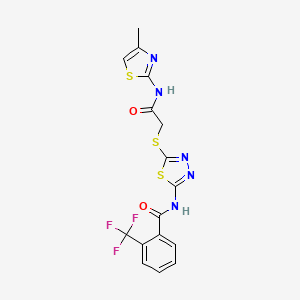

This compound is a structurally complex benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 4-methylthiazole moiety and a 2-(trifluoromethyl)benzamide group. The 1,3,4-thiadiazole scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole and thiadiazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name |

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2S3/c1-8-6-27-13(20-8)21-11(25)7-28-15-24-23-14(29-15)22-12(26)9-4-2-3-5-10(9)16(17,18)19/h2-6H,7H2,1H3,(H,20,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWMJPGZYXPJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 488.6 g/mol. It contains multiple functional groups, including a thiazole ring and a thiadiazole moiety, which are integral to its biological activity. The presence of trifluoromethyl and amide groups enhances its pharmacological profile by influencing solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antitumor effects by inhibiting DNA synthesis and affecting cell division processes critical to cancer progression . The thiazole and thiadiazole rings facilitate interactions with key kinases involved in tumorigenesis, making them effective against various cancer cell lines.

- Antimicrobial Properties : The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This is likely due to the ability of the thiadiazole moiety to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

- Anti-inflammatory Effects : Studies indicate that derivatives of this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the 1,3,4-thiadiazole structure. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 (liver cancer) | 1.61 ± 0.92 | DNA synthesis inhibition |

| Compound B | A-549 (lung cancer) | 1.98 ± 1.22 | Cell cycle arrest |

These findings suggest that modifications to the thiadiazole structure can enhance cytotoxicity against specific cancer types .

Antimicrobial Studies

A study focusing on the antimicrobial properties of similar compounds reported:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 18 |

These results demonstrate that structural variations can significantly impact antimicrobial efficacy .

Case Studies

- Case Study on Antitumor Activity : A derivative similar to this compound was tested in vivo on xenograft models of breast cancer. The treatment resulted in a significant reduction in tumor size compared to controls, indicating strong antitumor efficacy.

- Case Study on Antimicrobial Efficacy : In vitro studies showed that a related compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, suggesting potential for development as a new antibiotic agent.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing thiadiazole moieties, including N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, exhibit significant anticancer properties.

Case Studies:

- In Vitro Studies : Various derivatives of this compound have shown promising in vitro activity against multiple cancer cell lines. For instance, studies have demonstrated that certain structural modifications can enhance cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cell lines (NIH/3T3) .

Mechanism of Action:

The compound's mechanism may involve inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. Molecular docking studies suggest that it forms stable complexes with DHFR, engaging in multiple hydrogen bonding interactions with key amino acids in the enzyme's active site .

Antimicrobial and Antifungal Activities

The compound has also been evaluated for its antimicrobial and antifungal properties. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens.

Research Findings:

- Antibacterial Activity : Compounds similar to this compound have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal strains such as Aspergillus niger and Candida albicans. The presence of the thiazole moiety is crucial for this activity .

Structure Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-butoxy-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamide | Phenyl group substitution | Antimicrobial |

| N-(5-(methylthiazolyl)-1,3,4-thiadiazol-2-yl)benzamide | Methyl substitution | Anticancer |

| N-(5-(pyridinyl)-1,3,4-thiadiazol-2-yl)benzamide | Pyridine ring | Anti-inflammatory |

This table illustrates how variations in substituents can lead to different biological activities. The unique combination of functional groups in this compound may confer distinct properties not found in its analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

†Inferred from analogous thiadiazole-thioether derivatives ().

*Calculated based on formula.

‡Range from .

Spectral and Reactivity Differences

- IR Spectroscopy: The target compound’s trifluoromethyl group may shift C=O stretching (~1670 cm⁻¹) due to electron-withdrawing effects, contrasting with non-fluorinated analogs (e.g., 1663–1682 cm⁻¹ in ) .

- Reactivity : The thioether linkage in the target compound may confer greater stability under basic conditions compared to sulfonamide-linked derivatives () .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.